molecular formula C11H9ClFNO2S2 B10921627 N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10921627
M. Wt: 305.8 g/mol
InChI Key: MNBRQUDPWUQJGU-UHFFFAOYSA-N
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Description

N~2~-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, a fluorine atom, and a 2-chlorobenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzylamine with 5-fluoro-2-thiophenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups .

Scientific Research Applications

N~2~-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or disrupting protein-protein interactions. The fluorine atom can enhance the compound’s binding affinity and stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its combination of a thiophene ring, sulfonamide group, fluorine atom, and 2-chlorobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c12-9-4-2-1-3-8(9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2

InChI Key

MNBRQUDPWUQJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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